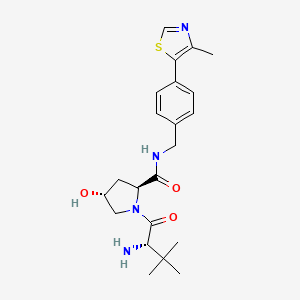

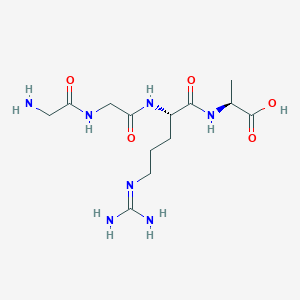

(2S,4R)-1-((S)-2-氨基-3,3-二甲基丁酰)-4-羟基-N-(4-(4-甲基噻唑-5-基)苄基)吡咯烷-2-甲酰胺

描述

“(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a chemical compound that is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .

Molecular Structure Analysis

The molecular formula of this compound is C22H30N4O3S . The structure includes a pyrrolidine ring, a thiazole ring, and a benzyl group .Physical And Chemical Properties Analysis

This compound is a crystalline solid with a molecular weight of 467.03 . It is soluble in DMF, DMSO, and ethanol . The storage temperature is 2-8°C .科学研究应用

雄激素受体拮抗作用

与本化合物在结构上类似的 4-(苯胺基)吡咯-2-甲酰胺已被研究其作为新型雄激素受体 (AR) 拮抗剂的作用。这些化合物不含类固醇或苯胺结构,在与野生型 AR 的结合亲和力和抑制雄激素依赖性细胞的生长方面显示出潜力。其中一种化合物表现出有效的 AR 拮抗作用,与典型的 AR 拮抗剂如羟氟他胺和比卡鲁胺相当,并且还对突变型 AR 显示出很强的亲和力,表明在前列腺癌治疗中具有潜在用途 (Wakabayashi 等人,2008)。

有机合成中的催化作用

来自类似化合物家族的衍生物 HMNPC 作为配体在 Cu 催化的 (杂) 芳基卤化物与亚磺酸盐偶联中表现出显着的效用。这种催化活性促进了(杂)芳基甲基砜的合成,这些化合物具有药学相关性,展示了该化合物在有机合成中的作用 (Ma 等人,2017)。

镇痛特性

与本化合物在结构上类似的化合物,例如 N-(苄基)-2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺,已被探索其潜在镇痛特性。这些化合物中的修饰,特别是在吡啶部分,显示出增强的生物活性,表明它们在疼痛管理中的潜在应用 (Ukrainets 等人,2015)。

合成和抗精神病潜力

1192U90 的杂环类似物在结构上相关,已被合成并评估其作为抗精神病剂的潜力。这些化合物已被评估其与多巴胺和血清素受体的结合,表明它们与新型抗精神病药物的开发有关 (Norman 等人,1996)。

抗肿瘤和抗菌活性

在纺织染色和药物化学领域,某些杂环甲酰胺与本化合物类似,已被合成并发现同时表现出抗肿瘤和抗菌活性。这些化合物应用于聚酯织物,在生产无菌和生物活性材料方面具有潜在应用 (Khalifa 等人,2015)。

作用机制

Target of Action

The primary target of this compound is the mitochondria in cancer cells . The mitochondria, often referred to as the “powerhouse of the cell,” play a crucial role in energy production and are involved in various cellular processes, including cell growth and death .

Mode of Action

The compound interacts with the mitochondria in cancer cells, promoting cell death . It does this by lowering the mitochondrial membrane potential and inhibiting the anti-apoptotic protein Bcl-xL’s interaction with Bax, a pro-apoptotic protein . This dual action disrupts mitochondrial function, leading to the release of cytochrome c, a molecule that promotes cell death .

Biochemical Pathways

The compound affects the apoptotic pathway, a biochemical pathway that leads to programmed cell death . By disrupting mitochondrial function and promoting the release of cytochrome c, the compound triggers a cascade of events that ultimately lead to apoptosis, or cell death .

Result of Action

The result of the compound’s action is the effective killing of cancer cells and the inhibition of tumor growth . By promoting apoptosis in cancer cells, the compound can help to reduce the size of tumors and potentially slow the progression of the disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can all impact how a compound interacts with its target and carries out its intended effect

未来方向

The compound is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs). It is the von Hippel-Lindau (VHL) E3 ligase binding portion of some VHL-based PROTACs, including BET PROTAC MZ1 . This suggests that it may have future applications in the development of new PROTACs for targeted protein degradation.

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOXMSNKPDWMEF-ZIFCJYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | |

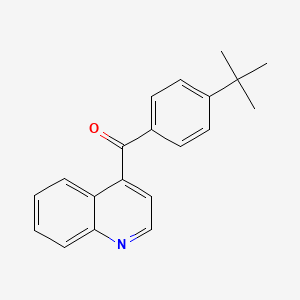

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)

![Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione](/img/structure/B1445906.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)